molecular formula C14H8Br2N2O B1594222 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole CAS No. 84832-73-5

2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole

Cat. No. B1594222
CAS RN: 84832-73-5
M. Wt: 380.03 g/mol
InChI Key: OLBIUUBQSQBMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions . For instance, the Suzuki–Miyaura coupling is a widely-used method for forming carbon-carbon bonds . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Scientific Research Applications

Synthesis and Spectral Characteristics

2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole and its derivatives have been explored for their unique synthesis and spectral characteristics. They are synthesized via Suzuki cross-coupling reactions and display interesting absorption and emission spectra, as well as electrochemical properties. Such compounds are vital in the study of organic electronics and photonics (Kudelko, Jarosz, & Curie, 2015).

Electron Transport Materials

These derivatives are considered promising materials for electron transport in organic optoelectronic devices due to their good thermal stability and low orbital energy levels. They play a crucial role in enhancing the performance of devices like organic light-emitting diodes (OLEDs) and solar cells (Liu, Zhao, & Huang, 2007).

Ag(I)-Complexes and Supramolecular Structures

2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole compounds form complex structures with silver(I) ions. These complexes can absorb different types of guest molecules and have potential applications in areas like molecular recognition, separation processes, and catalysis (Hou, Wu, Ma, & Dong, 2011).

Corrosion Inhibition

These compounds are also explored for their inhibitive properties against corrosion in various metals. They act as mixed-type inhibitors, showing potential for use in industries where metal corrosion is a concern, such as in cooling systems and maritime applications (Rochdi et al., 2014).

Polyazomethines Incorporation

They are used in the synthesis of polyazomethines, where their incorporation results in polymers with high thermal stability and electrical conductivity. Such materials are of interest in the development of advanced electronics and high-performance materials (Saegusa, Koshikawa, & Nakamura, 1992).

Fluorescent Properties and Optical Materials

The fluorescent properties of 2,5-bis(3-bromophenyl)-1,3,4-oxadiazole derivatives make them suitable for use in organic optical materials. These properties are crucial in the development of materials for photonic applications, such as in display technologies and sensors (He, Zhu, Yang, Hu, & Cao, 2009).

properties

IUPAC Name

2,5-bis(3-bromophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2N2O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBIUUBQSQBMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701005115
Record name 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole

CAS RN

84832-73-5
Record name NSC90296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.